2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a complex organic compound that features a bromophenoxy group, a benzoxazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Bromination: The phenoxy group is brominated using bromine or a brominating agent like N-bromosuccinimide.
Amide Formation: The final step involves coupling the bromophenoxy intermediate with the benzoxazole derivative using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzoxazole rings.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: A variety of substituted phenoxy derivatives can be obtained.
Scientific Research Applications
2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes, potentially inhibiting their activity. The bromophenoxy group may also play a role in binding to specific receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine
- 4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
- 4-bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol
Uniqueness
2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to its combination of a bromophenoxy group and a benzoxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H18BrClN2O3 |
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Molecular Weight |
485.8 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H18BrClN2O3/c1-23(2,30-18-9-6-15(24)7-10-18)22(28)26-17-5-3-4-14(12-17)21-27-19-13-16(25)8-11-20(19)29-21/h3-13H,1-2H3,(H,26,28) |
InChI Key |
HHDINRMHUCYWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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